Cas no 1807209-28-4 (3-Bromo-2-fluoro-6-nitrotoluene)
3-Bromo-2-fluoro-6-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoro-6-nitrotoluene
- 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene
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- MDL: MFCD26407497
- Inchi: 1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
- InChI Key: MGDMRVLZYULUGU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- XLogP3: 2.9
- Topological Polar Surface Area: 45.8
3-Bromo-2-fluoro-6-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750990-10mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750990-50mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B750990-100mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 100mg |
$ 185.00 | 2022-06-06 | ||
| abcr | AB531620-250 mg |
3-Bromo-2-fluoro-6-nitrotoluene; . |
1807209-28-4 | 250MG |
€132.60 | 2022-06-09 | ||
| abcr | AB531620-1 g |
3-Bromo-2-fluoro-6-nitrotoluene; . |
1807209-28-4 | 1g |
€319.50 | 2022-06-09 | ||
| Apollo Scientific | PC400013-250mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 250mg |
£60.00 | 2025-02-21 | ||
| Apollo Scientific | PC400013-1g |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 1g |
£144.00 | 2025-02-21 | ||
| Alichem | A013022801-250mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013022801-500mg |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013022801-1g |
3-Bromo-2-fluoro-6-nitrotoluene |
1807209-28-4 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
3-Bromo-2-fluoro-6-nitrotoluene Suppliers
3-Bromo-2-fluoro-6-nitrotoluene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-Bromo-2-fluoro-6-nitrotoluene
Recent Advances in the Application of 3-Bromo-2-fluoro-6-nitrotoluene (CAS: 1807209-28-4) in Chemical Biology and Pharmaceutical Research
3-Bromo-2-fluoro-6-nitrotoluene (CAS: 1807209-28-4) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. Recent studies have highlighted its role in the development of novel drug candidates and its utility in organic synthesis methodologies.
One of the most notable applications of 3-Bromo-2-fluoro-6-nitrotoluene is its use in the synthesis of fluorinated pharmaceutical compounds. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Researchers have successfully employed this compound in the synthesis of fluorinated analogs of known drugs, demonstrating improved pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 3-Bromo-2-fluoro-6-nitrotoluene as a precursor in the development of a new class of kinase inhibitors with enhanced selectivity and potency.
In addition to its pharmaceutical applications, 3-Bromo-2-fluoro-6-nitrotoluene has been utilized in materials science, particularly in the development of organic electronic materials. Its unique electronic properties, attributed to the presence of both bromine and fluorine substituents, make it a valuable building block for the synthesis of conjugated polymers and small-molecule semiconductors. A recent study in Advanced Materials showcased its incorporation into a novel polymer backbone, resulting in materials with exceptional charge transport properties for use in organic field-effect transistors (OFETs).
The compound's reactivity has also been explored in the context of cross-coupling reactions, which are pivotal in modern organic synthesis. Palladium-catalyzed coupling reactions involving 3-Bromo-2-fluoro-6-nitrotoluene have enabled the construction of complex aromatic systems with high efficiency. A 2022 publication in Organic Letters detailed a Suzuki-Miyaura coupling protocol that leverages this compound to achieve high yields and selectivity, further underscoring its synthetic utility.
Despite its promising applications, challenges remain in the large-scale production and handling of 3-Bromo-2-fluoro-6-nitrotoluene due to its potential toxicity and environmental impact. Recent research has focused on developing greener synthetic routes and safer handling protocols to mitigate these concerns. For example, a 2023 study in Green Chemistry proposed a solvent-free synthesis method that reduces waste and improves overall sustainability.
In conclusion, 3-Bromo-2-fluoro-6-nitrotoluene (CAS: 1807209-28-4) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to materials science, highlight its importance as a versatile intermediate. Ongoing research aims to further explore its potential while addressing the challenges associated with its use, ensuring its continued relevance in the field.
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